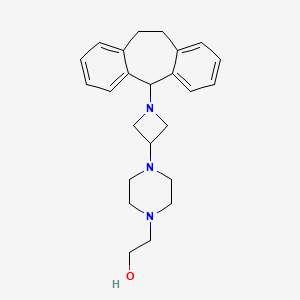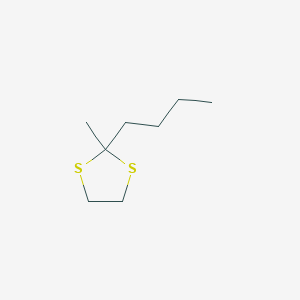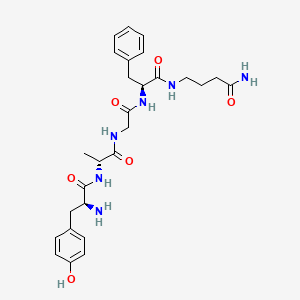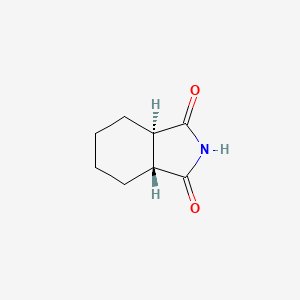
Propionic acid, 2-methyl-2-(m-tolylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionic acid, 2-methyl-2-(m-tolylthio)- is an organic compound with a unique structure that includes a propionic acid backbone substituted with a methyl group and a m-tolylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2-methyl-2-(m-tolylthio)- typically involves the reaction of m-tolylthiol with 2-methylpropionic acid under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethyl carbonate. The reaction is carried out in a pressure vessel at elevated temperatures (around 180°C) for an extended period (approximately 18 hours) to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biotechnological methods using microorganisms like Propionibacterium species have been explored for the production of propionic acid derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Propionic acid, 2-methyl-2-(m-tolylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The methyl and m-tolylthio groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
Propionic acid, 2-methyl-2-(m-tolylthio)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of propionic acid, 2-methyl-2-(m-tolylthio)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. These interactions contribute to its biological effects, such as antimicrobial and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propionic acid: A simple carboxylic acid with antimicrobial properties.
2-Methylpropionic acid: Similar structure but lacks the m-tolylthio group.
m-Tolylthiol: Contains the thio group but lacks the propionic acid backbone.
Uniqueness
Propionic acid, 2-methyl-2-(m-tolylthio)- is unique due to the presence of both the methyl and m-tolylthio groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
71173-08-5 |
|---|---|
Molekularformel |
C11H14O2S |
Molekulargewicht |
210.29 g/mol |
IUPAC-Name |
2-methyl-2-(3-methylphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H14O2S/c1-8-5-4-6-9(7-8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) |
InChI-Schlüssel |
WGOAORVCXDQQPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)SC(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


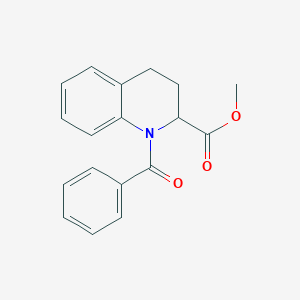

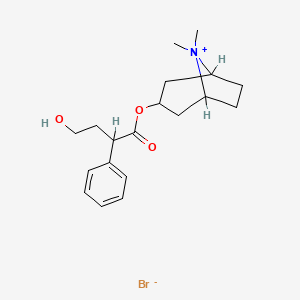
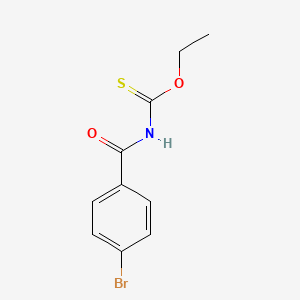
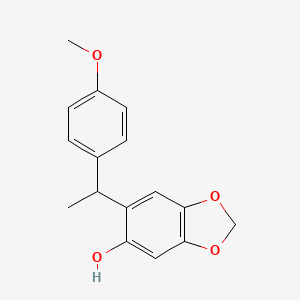
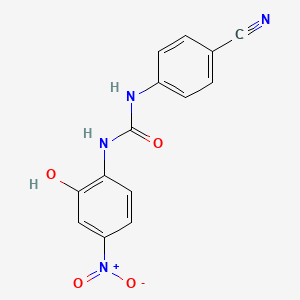
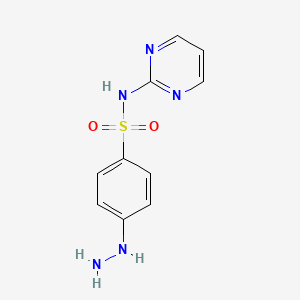

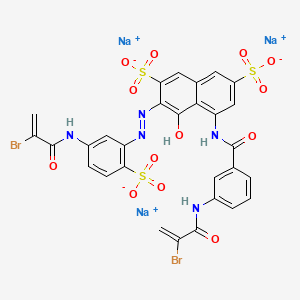
![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)
